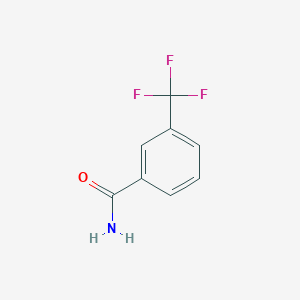

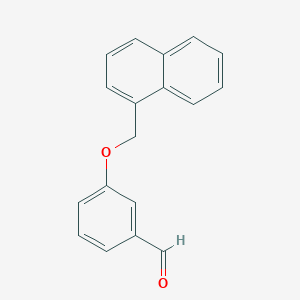

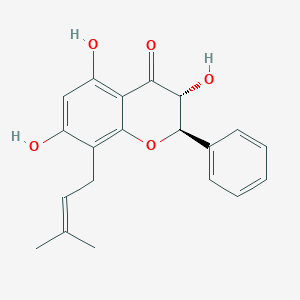

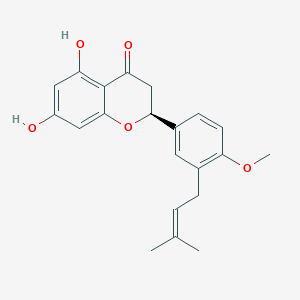

![molecular formula C8H11N3O B157629 N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide CAS No. 10124-85-3](/img/structure/B157629.png)

N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

In the first paper, a series of benzamide derivatives with imidazole rings were synthesized and characterized. These compounds were then used to form nickel complexes, which were also characterized. The synthesis involved treating the derivatives with KOH and reacting them with nickel acetate or nickel chloride to form the respective nickel complexes . Although the exact compound "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" is not synthesized in this study, the methods used could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structures of the nickel complexes derived from the imidazole-containing ligands were determined using single-crystal X-ray diffraction in the first paper . This technique could similarly be applied to analyze the molecular structure of "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" to gain insights into its three-dimensional conformation and bonding arrangements.

Chemical Reactions Analysis

The nickel complexes mentioned in the first paper exhibited catalytic activity in ethylene oligomerization . This suggests that imidazole-containing compounds can participate in coordination chemistry and catalysis, which could be relevant for "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" if it were to be used in similar chemical reactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide," they do provide information on related compounds. For instance, the nickel complexes in the first paper were characterized by elemental and spectroscopic analyses , which could be indicative of the types of analyses that would be useful for determining the properties of the compound .

Zukünftige Richtungen

Imidazole, a core component of “N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is potential for future research and development in this area.

Wirkmechanismus

Target of Action

It’s known that this compound is used as a cross-linking agent for polymers , suggesting that its targets could be specific sites within polymer structures.

Mode of Action

As a cross-linking agent for polymers , it likely interacts with its targets by forming covalent bonds, thereby increasing the rigidity and wear resistance of the polymer.

Biochemical Pathways

Given its role as a cross-linking agent for polymers , it may influence the physical properties of polymers rather than biochemical pathways.

Pharmacokinetics

As a cross-linking agent for polymers , it’s likely that its pharmacokinetic properties would depend on the specific application and environment.

Result of Action

As a cross-linking agent for polymers , it likely results in increased rigidity and wear resistance of the polymer.

Action Environment

The action of N-[2-(5-Imidazolyl)ethyl]acrylamide can be influenced by various environmental factors. For instance, the efficiency of cross-linking might be affected by temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-8(12)10-4-3-7-5-9-6-11-7/h2,5-6H,1,3-4H2,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNUJRVEYKRJFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569649 |

Source

|

| Record name | N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10124-85-3 |

Source

|

| Record name | N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.